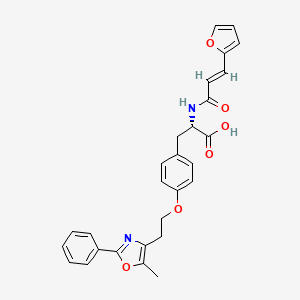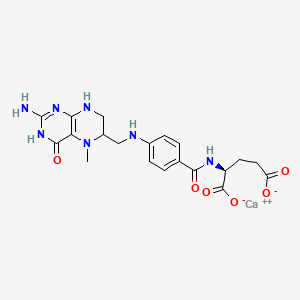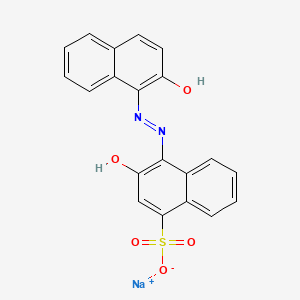
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy-
Descripción general
Descripción
CC-17369, also known as pomalidomide m16 or Pomalidomide metabolite M16, is a bio-active chemical.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
- New hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized using 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, with the formation of amino and triazole derivatives and hydroxyl analogues. These derivatives offer potential for further chemical research and applications (Tan et al., 2016).
Molecular and Crystal Structure
- N-aminoimides, derivatives of 1H-isoindole-1,3(2H)-dione, have been synthesized and their molecular and crystal structures have been studied. This contributes to understanding the structural properties of these compounds, important for pharmaceutical and material science applications (Struga et al., 2007).
Anticancer Activity
- The synthesis and study of isoindole-1,3(2H)-dione derivatives with various functional groups have shown anticancer activity. Such studies are vital in developing new chemotherapeutic agents (Tan et al., 2020).
Antimicrobial and Antimicrobial Screening
- Isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated for their antimicrobial activities, providing potential avenues for developing new antimicrobial agents (Salvi et al., 2007).
Pharmacological Properties
- Research on derivatives of 1H-isoindole-1,3(2H)-dione has focused on understanding their pharmacological properties, including their potential as serotonin receptor antagonists and phosphodiesterase inhibitors, crucial for developing psychiatric medications (Czopek et al., 2020).
Mesophase Characterization
- Studies on isoindoline-1,3-dione-based mesogenic Schiff bases, which are derivatives of 1H-isoindole-1,3(2H)-dione, have been conducted to understand their mesophase characterization and liquid crystalline behavior, relevant in material sciences (Dubey et al., 2018).
Vibrational Properties and X-ray Diffraction
- Vibrational properties and X-ray diffraction studies of 1H-isoindole-1,3(2H)-dione derivatives provide insights into their structural and conformational properties, significant for applications in materials science and drug design (Torrico-Vallejos et al., 2010).
Propiedades
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODJHQYSZVNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy- | |
CAS RN |
1547162-46-8 | |
| Record name | CC-17369 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-17369 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z346T86O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)
![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)




![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)

